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molecular formula C10H11N3O2 B8547667 2-Nitro-6-[(propan-2-yl)amino]benzonitrile CAS No. 1093203-66-7

2-Nitro-6-[(propan-2-yl)amino]benzonitrile

Cat. No. B8547667
M. Wt: 205.21 g/mol
InChI Key: LVOPYCWJKDKMDS-UHFFFAOYSA-N
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Patent
US08633186B2

Procedure details

To a solution of 2-(isopropylamino)-6-nitrobenzonitrile (Example 90c) (0.21 g, 1.02 mmol) in MeOH (9 mL) was added concentrated HCl (2 mL). Then Fe (0.17 g, 3.07 mmol) was added portionwise, and the reaction mixture was refluxed at 90° C. for 15 minutes. After cooling to room temperature, dilution with H2O (50 mL) and extraction with DCM (3×50 mL), the combined organic phases were washed with brine, dried over MgSO4 and the solvents were evaporated to give 2-amino-6-(isopropylamino)benzonitrile (0.19 g, 100%) as a brown oil which was used in the next step without any further purification. MS 176 (MH+).
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0.17 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[C:6]=1[C:7]#[N:8])([CH3:3])[CH3:2].Cl>CO.[Fe]>[NH2:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:5]([NH:4][CH:1]([CH3:3])[CH3:2])[C:6]=1[C:7]#[N:8]

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
C(C)(C)NC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
9 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.17 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
dilution with H2O (50 mL) and extraction with DCM (3×50 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 106.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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